2-({1-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]-1H-indol-3-yl}sulfanyl)-N-[4-(trifluoromethyl)phenyl]acetamide is a complex organic compound with a molecular formula of and a molecular weight of 493.6 g/mol. This compound is notable for its diverse functional groups, including an indole ring, a piperidine moiety, and a trifluoromethyl group, which contribute to its potential biological activities and applications in medicinal chemistry. The compound is primarily used for research purposes and has been characterized for its structural and chemical properties.
The compound is classified under the category of acetamides and is associated with various research applications in pharmacology and medicinal chemistry. It can be sourced from chemical suppliers such as BenchChem and ChemSrc, which provide detailed specifications regarding its purity and structural information. The compound’s CAS number is 878056-84-9, facilitating its identification in chemical databases.
The synthesis of 2-({1-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]-1H-indol-3-yl}sulfanyl)-N-[4-(trifluoromethyl)phenyl]acetamide typically involves multi-step synthetic routes that incorporate various organic reactions such as:
The synthesis requires careful control of reaction conditions, including temperature, solvent selection, and reaction time to achieve high yields and purity. Analytical techniques such as nuclear magnetic resonance spectroscopy (NMR) and mass spectrometry (MS) are employed to confirm the structure at each synthetic step.
The molecular structure of 2-({1-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]-1H-indol-3-yl}sulfanyl)-N-[4-(trifluoromethyl)phenyl]acetamide features:
The compound's InChI key is provided as follows: InChI=1S/C27H31N3O4S/c1-3-34-27(33)20-8-10-21(11-9-20)28-25(31)18-35-24-16-30(23-7-5-4-6-22(23)24)17-26(32)29-14-12-19(2)13-15-29/h4-11,16,19H,3,12-15,17-18H2,1-2H3,(H,28,31)
.
The compound can participate in several chemical reactions due to its functional groups:
Characterization of these reactions typically requires spectroscopic analysis to monitor reaction progress and confirm product formation.
The mechanism of action for compounds like 2-({1-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]-1H-indol-3-yl}sulfanyl)-N-[4-(trifluoromethyl)phenyl]acetamide often involves interaction with specific biological targets:
Further studies are necessary to elucidate specific pathways and targets affected by this compound in biological systems.
The physical properties of 2-({1-[2-(4-methylpiperidin-1-y)-2-oxoethyl]-1H-indol -3-y}sulfanyl)-N-[4-(trifluoromethyl)phenyl]acetamide include:
Property | Value |
---|---|
Molecular Weight | 493.6 g/mol |
Density | N/A |
Melting Point | N/A |
Boiling Point | N/A |
Chemical properties include:
Property | Value |
---|---|
Solubility | Variable |
Stability | Moderate |
These properties influence the compound's behavior in various environments and applications.
The primary applications of 2-({1-[2-(4-methylpiperidin -1-y)-2 -oxoethyl]-1H-indol -3-y}sulfanyl)-N-[4-(trifluoromethyl)phenyl]acetamide include:
CAS No.: 3385-78-2
CAS No.: 23509-16-2
CAS No.: 2226-71-3
CAS No.:
CAS No.: 16670-83-0